molecular formula C13H13F2N6O4P B14063647 2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate

2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate

Cat. No.: B14063647
M. Wt: 386.25 g/mol
InChI Key: PNMUSHBRCLLUDK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is a synthetic compound known for its antifungal properties. It is a prodrug of fluconazole, a widely used antifungal agent. This compound belongs to the class of bis-triazoles and is used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate involves multiple steps. The starting material, 2,4-difluorophenyl, undergoes a series of reactions including halogenation, triazole formation, and phosphorylation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical formulations .

Scientific Research Applications

2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its antifungal properties and its effects on fungal cell membranes.

    Medicine: Utilized in the treatment of fungal infections, particularly in immunocompromised patients.

    Industry: Employed in the development of antifungal coatings and materials.

Mechanism of Action

The compound exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluorophenyl)-1,3-di(1h-1,2,4-triazol-1-yl)propyl dihydrogen phosphate is unique due to its prodrug nature, which allows for improved bioavailability and targeted delivery compared to its parent compound, fluconazole .

Properties

Molecular Formula

C13H13F2N6O4P

Molecular Weight

386.25 g/mol

IUPAC Name

[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propyl] dihydrogen phosphate

InChI

InChI=1S/C13H13F2N6O4P/c14-9-1-2-10(12(15)3-9)11(4-20-7-16-5-18-20)13(25-26(22,23)24)21-8-17-6-19-21/h1-3,5-8,11,13H,4H2,(H2,22,23,24)

InChI Key

PNMUSHBRCLLUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)C(N3C=NC=N3)OP(=O)(O)O

Origin of Product

United States

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